molecular formula C11H10FN3S B10832147 9-fluoro-3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine

9-fluoro-3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine

Cat. No.: B10832147
M. Wt: 235.28 g/mol
InChI Key: QEVWRCSULVKULZ-UHFFFAOYSA-N
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Description

PMID29671355-Compound-67 is a patented compound known for its role as an inhibitor targeting histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound has shown potential in the treatment of various cancers and other diseases related to epigenetic dysregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID29671355-Compound-67 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and patented, ensuring the uniqueness and efficacy of the compound .

Industrial Production Methods: Industrial production of PMID29671355-Compound-67 follows stringent protocols to maintain the purity and consistency of the compound. The process involves large-scale synthesis, purification, and quality control measures to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: PMID29671355-Compound-67 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PMID29671355-Compound-67, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

PMID29671355-Compound-67 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of histone deacetylases in gene regulation and chromatin remodeling.

    Biology: Employed in research to understand the epigenetic mechanisms underlying various biological processes and diseases.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, neurodegenerative diseases, and other conditions related to epigenetic dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.

Mechanism of Action

PMID29671355-Compound-67 exerts its effects by inhibiting histone deacetylase 1 (HDAC1). This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The compound specifically targets the active site of HDAC1, preventing the deacetylation of histone proteins and thereby modulating the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation .

Comparison with Similar Compounds

  • PMID29671355-Compound-13
  • PMID29671355-Compound-21
  • PMID29671355-Compound-23
  • PMID29671355-Compound-25
  • PMID29671355-Compound-31

Comparison: PMID29671355-Compound-67 is unique in its high specificity and potency as an HDAC1 inhibitor. Compared to similar compounds, it exhibits a stronger binding affinity and greater efficacy in inhibiting histone deacetylase activity. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C11H10FN3S

Molecular Weight

235.28 g/mol

IUPAC Name

9-fluoro-3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine

InChI

InChI=1S/C11H10FN3S/c12-7-2-3-8-9(6-7)16-11(13)15-5-1-4-14-10(8)15/h2-3,6,13H,1,4-5H2

InChI Key

QEVWRCSULVKULZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C3=C(C=C(C=C3)F)SC(=N)N2C1

Origin of Product

United States

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